Trimethylvinylammonium bromide
Overview
Description
Trimethylvinylammonium bromide is a quaternary ammonium salt with the chemical formula C₅H₁₂BrN. It is known for its good solubility in water and organic solvents, and it appears as a colorless or light yellow liquid. This compound is commonly used in various fields, including mass spectrometry, cleaning agents, surfactants, and organic synthesis .
Preparation Methods
Trimethylvinylammonium bromide can be synthesized through the reaction of trimethylvinylammonium chloride with sodium bromide. The reaction typically involves heating in an appropriate solvent, followed by crystallization or extraction to obtain the target product . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
Trimethylvinylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the bromide ion.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Addition Reactions: The vinyl group allows for addition reactions with various reagents.
Common reagents used in these reactions include sodium bromide, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethylvinylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and mass spectrometry.
Biology: The compound can be used in biochemical assays and as a biological material for life science research.
Industry: It is used in the preparation of detergents, emulsifiers, and lubricants
Mechanism of Action
The mechanism of action of trimethylvinylammonium bromide involves its interaction with molecular targets and pathways. As a quaternary ammonium compound, it can bind to cell membranes and proteins, affecting their function. This interaction can lead to various biological effects, including antibacterial properties and interference with cellular processes .
Comparison with Similar Compounds
Trimethylvinylammonium bromide can be compared with other quaternary ammonium salts, such as:
- Tetramethylammonium bromide
- Trimethylphenylammonium bromide
- Trimethylpropylammonium bromide
These compounds share similar properties but differ in their specific applications and reactivity. This compound is unique due to its vinyl group, which allows for additional chemical reactions and applications .
Properties
IUPAC Name |
ethenyl(trimethyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N.BrH/c1-5-6(2,3)4;/h5H,1H2,2-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVSELVVGYIOEX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C=C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70909874 | |
Record name | N,N,N-Trimethylethenaminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70909874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10603-92-6 | |
Record name | Ethenaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10603-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ammonium, trimethylvinyl-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010603926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neurine bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116832 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N,N-Trimethylethenaminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70909874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl(vinyl)ammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the signs of 14N–H spin-spin coupling constants in trimethylvinylammonium bromide?
A1: Determining the signs (positive or negative) of the 14N–H coupling constants, relative to a known coupling like the geminal H–H coupling, provides valuable information about the electronic structure and bonding in the molecule. [] This information helps researchers understand how electron density is distributed around the nitrogen atom and its neighboring protons, offering insights into the molecule's reactivity and potential interactions with other molecules. [] The study by Lunazzi et al. utilized heteronuclear magnetic double resonance techniques to achieve this, confirming earlier predictions about the signs of these coupling constants. []
Q2: How does the knowledge about the signs of indirect 14N–1H spin couplings in this compound contribute to our understanding of its structure?
A2: While the abstract of the second paper doesn't provide specific results, the title itself points to the importance of these couplings in understanding the molecule's structure. [] Indirect spin-spin couplings, also known as scalar couplings, arise from the interaction of nuclear spins through the bonding electrons. The magnitude and sign of these couplings depend on factors like bond angles, dihedral angles, and the hybridization of the involved atoms. [] Therefore, knowing the signs of the 14N–1H couplings allows researchers to confirm or refine existing structural models of this compound and provides a basis for comparison with similar molecules. This information is crucial for understanding the compound's overall three-dimensional shape and its influence on potential interactions.
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